2-chloro-5-(2,2-difluoroethoxy)pyrimidine
Description
Significance of Pyrimidine (B1678525) Derivatives in Chemical Science
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. tandfonline.comresearchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and folic acid. researchgate.net This natural prevalence has long inspired medicinal chemists to explore the vast chemical space of synthetic pyrimidine analogues.
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through hydrogen bonding and other molecular interactions. nih.gov This versatility has led to the development of a multitude of drugs with diverse therapeutic applications, including anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs. tandfonline.comnih.gov The ease of structural modification at various positions of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive framework for the design of new therapeutic agents. nih.gov
Role of Halogenated and Fluorinated Pyrimidines in Organic Synthesis and Beyond
The introduction of halogen atoms, particularly fluorine, into the pyrimidine ring can dramatically alter the physicochemical and biological properties of the resulting molecule. Halogenation can influence a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. nih.gov
Fluorinated pyrimidines, in particular, have a rich history in medicinal chemistry, most notably with the development of the anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov The substitution of a hydrogen atom with a fluorine atom, which is similar in size but significantly more electronegative, can lead to profound biological effects. This "lethal synthesis" approach, where a relatively non-toxic molecule is converted into a highly cytotoxic agent within the body, has been a successful strategy in cancer chemotherapy. nih.gov
In organic synthesis, halogenated pyrimidines are valuable intermediates. The halogen atoms serve as versatile handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures. acs.org The electron-deficient nature of the pyrimidine ring, further enhanced by halogen substitution, facilitates nucleophilic aromatic substitution reactions, providing another avenue for derivatization. ossila.com
Structural Features and Nomenclature of 2-Chloro-5-(2,2-difluoroethoxy)pyrimidine
The chemical compound at the center of this discussion is This compound . Its structure is characterized by a central pyrimidine ring substituted at the 2-position with a chlorine atom and at the 5-position with a 2,2-difluoroethoxy group (-OCH₂CF₂H).
The nomenclature follows the standard IUPAC rules for naming organic compounds. The parent heterocycle is pyrimidine. The substituents are listed alphabetically, with their positions on the ring indicated by numbers. Thus, we have "2-chloro" and "5-(2,2-difluoroethoxy)".
The key structural features that are expected to influence its chemical reactivity and potential applications include:
The 2-chloro substituent: This chlorine atom is a good leaving group in nucleophilic substitution reactions, making the C2 position susceptible to attack by various nucleophiles.
The 5-(2,2-difluoroethoxy) group: The presence of two fluorine atoms on the ethoxy side chain significantly increases the lipophilicity and can influence the compound's electronic properties and metabolic stability. The difluoroethyl group is a bioisostere for other small functional groups and can modulate interactions with biological targets.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅ClF₂N₂O |
| Molecular Weight | 194.57 g/mol |
| Canonical SMILES | C1=C(C=NC(=N1)Cl)OCC(F)F |
| InChIKey | Not readily available |
| CAS Number | Not readily available for the chloro-analogue; the bromo-analogue is 1557875-06-5 |
Overview of Current Research Landscape and Gaps
A comprehensive search of the current scientific literature reveals that while there is a wealth of information on pyrimidine derivatives in general, and on many halogenated and fluorinated pyrimidines, there is a noticeable gap in the published research specifically focused on This compound .
While commercial suppliers list the closely related compound, 2-chloro-5-(difluoromethoxy)pyrimidine, and patents describe the synthesis of analogous pyrazine (B50134) structures, detailed synthetic procedures and characterization data for the target compound are not readily found in mainstream academic journals. tandfonline.comresearchgate.net This suggests that this compound is likely a novel or underexplored building block.
The existing research on similar compounds strongly indicates that its primary application would be as an intermediate in the synthesis of more complex molecules, particularly for the development of new pharmaceutical agents. The combination of a reactive chloro-substituent and a lipophilic, metabolically stable difluoroethoxy group makes it an attractive starting material for drug discovery programs. The lack of extensive public data presents an opportunity for further academic and industrial research to explore the synthesis, reactivity, and potential applications of this promising compound.
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com This process helps in designing a logical synthetic pathway.
Disconnection Strategies for Pyrimidine Core Functionalization
The pyrimidine ring is a key structural motif in many bioactive compounds. researchgate.netnih.govnih.govresearchgate.net Functionalization of the pyrimidine core can be achieved through various disconnection strategies. For the target molecule, this compound, the primary disconnections involve the C-Cl and C-O bonds. A deconstruction-reconstruction strategy can also be considered, where the pyrimidine ring is opened and then reclosed to introduce the desired functional groups. researchgate.netnih.govnih.govresearchgate.net
A plausible retrosynthetic pathway would involve disconnecting the 2-chloro and 5-(2,2-difluoroethoxy) groups, leading to a simpler pyrimidine precursor. The order of these disconnections is crucial for a successful synthesis.
Introduction of the 2,2-Difluoroethoxy Moiety at C-5
The introduction of a fluoroalkoxy group, such as the 2,2-difluoroethoxy moiety, onto an aromatic ring is a key transformation. One common method for forming such C-O bonds is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
A retrosynthetic disconnection of the C5-O bond points to a 5-hydroxypyrimidine or a 5-halopyrimidine as a key intermediate. The 2,2-difluoroethoxy group can then be introduced by reacting this intermediate with a suitable reagent. For instance, a 5-hydroxypyrimidine derivative could be reacted with a 2,2-difluoroethylating agent. Alternatively, a 5-halopyrimidine could undergo a palladium-catalyzed C-O cross-coupling reaction with 2,2-difluoroethanol. acs.orgnih.gov
Recent advancements have highlighted methods for the synthesis of aromatic compounds with a difluoro(methoxy)methyl fragment (CF2OCH3) via fluorodesulfurization of thionoesters, which could be adapted for the introduction of the 2,2-difluoroethoxy group. nuph.edu.uanuph.edu.uaresearchgate.net
Selective Chlorination at C-2 of the Pyrimidine Ring
The selective introduction of a chlorine atom at the C-2 position of the pyrimidine ring is another critical step. Retrosynthetically, this involves disconnecting the C2-Cl bond. This transformation can be achieved by starting with a pyrimidine precursor bearing a hydroxyl or amino group at the C-2 position.
For a 2-hydroxypyrimidine precursor, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl3). nih.gov The use of equimolar POCl3 in a solvent-free, high-temperature reaction is an efficient method for this conversion. nih.gov If starting with a 2-aminopyrimidine (B69317), a Sandmeyer-type reaction can be employed, where the amino group is first converted to a diazonium salt and then displaced by a chloride ion. orgsyn.org The regioselectivity of nucleophilic attack on dihalopyrimidines is an important consideration; generally, the C4 position is more susceptible to nucleophilic attack than the C2 position, which can be explained by frontier molecular orbital theory. stackexchange.com
Established Synthetic Routes for Related Halogenated and Fluorinated Pyrimidines
The synthesis of the target compound can be guided by established methodologies for preparing similar halogenated and fluorinated pyrimidines.
Nucleophilic Aromatic Substitution (SNAr) on Pyrimidine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyrimidine rings. wuxiapptec.comnih.govrsc.orgresearchgate.net The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, especially when activated by electron-withdrawing groups. rsc.org
In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the 2,2-difluoroethoxy group. For example, a 2,5-dichloropyrimidine could potentially react selectively with sodium 2,2-difluoroethoxide at the C-5 position. The regioselectivity of such reactions can be sensitive to the substituents present on the pyrimidine ring. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, substitution occurs preferentially at the C-4 position. wuxiapptec.com However, the electronic environment of a 2,5-dihalopyrimidine would dictate the site of nucleophilic attack.
| Reactant | Nucleophile | Product | Conditions |
| 2,5-Dichloropyrimidine | Sodium 2,2-difluoroethoxide | This compound | Aprotic polar solvent (e.g., DMF, DMSO) |
| 2-Chloro-5-fluoropyrimidine (B20137) | Sodium 2,2-difluoroethoxide | This compound | Aprotic polar solvent (e.g., DMF, DMSO) |
Note: The feasibility and regioselectivity of these specific reactions would require experimental verification.
Palladium-Catalyzed Coupling Reactions for C-O Bond Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, providing an alternative to traditional SNAr reactions. acs.org The Buchwald-Hartwig amination, and its etherification counterpart, allows for the coupling of aryl halides with alcohols. nih.govacs.orgresearchgate.net
For the synthesis of the target compound, a palladium-catalyzed coupling reaction could be envisioned between a 5-halo-2-chloropyrimidine (e.g., 5-bromo-2-chloropyrimidine) and 2,2-difluoroethanol. The choice of ligand, base, and reaction conditions is critical for the success of such couplings. acs.org
| Aryl Halide | Alcohol | Catalyst/Ligand | Base | Product |
| 5-Bromo-2-chloropyrimidine | 2,2-Difluoroethanol | Pd(OAc)2 / BINAP | NaH or Cs2CO3 | This compound |
| 2,5-Dichloropyrimidine | 2,2-Difluoroethanol | Pd2(dba)3 / Xantphos | K3PO4 | This compound |
Note: The table represents plausible reaction conditions based on general knowledge of palladium-catalyzed C-O bond formation. Specific optimization would be necessary.
Structure
3D Structure
Properties
CAS No. |
2497659-51-3 |
|---|---|
Molecular Formula |
C6H5ClF2N2O |
Molecular Weight |
194.56 g/mol |
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyrimidine |
InChI |
InChI=1S/C6H5ClF2N2O/c7-6-10-1-4(2-11-6)12-3-5(8)9/h1-2,5H,3H2 |
InChI Key |
NNAQCZSCWWEHEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCC(F)F |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 2,2 Difluoroethoxy Pyrimidine
Reactivity Profile of the Pyrimidine (B1678525) Core
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic deactivates the ring towards electrophilic substitution reactions. Consequently, functionalization of the pyrimidine core in 2-chloro-5-(2,2-difluoroethoxy)pyrimidine via electrophilic attack is generally challenging and requires harsh reaction conditions or the presence of strongly activating groups.
Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.com The positions on the ring most activated for nucleophilic attack are those ortho and para to the nitrogen atoms (positions 2, 4, and 6). In the case of this compound, the chlorine atom at the C2 position is particularly labile and serves as an excellent leaving group, making this site the primary target for nucleophilic displacement. researchgate.net The presence of substituents on the ring can influence the regioselectivity of these reactions. wuxiapptec.com
The two nitrogen atoms within the pyrimidine ring are fundamental to its reactivity profile. They exert a strong electron-withdrawing effect through both induction and the resonance effect, which significantly lowers the electron density of the π-system. This "π-deficiency" is the primary reason for the ring's low reactivity towards electrophiles and high reactivity towards nucleophiles. The nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution, thereby lowering the activation energy for these reactions. researchgate.net This activation is most pronounced at the C2, C4, and C6 positions. Furthermore, the nitrogen lone pairs can coordinate to metal centers, which can be a key interaction in transition metal-catalyzed cross-coupling reactions.
Transformations Involving the 2-Chloro Substituent
The 2-chloro substituent is the most reactive site on the this compound molecule for a variety of synthetic transformations.
The chlorine atom at the 2-position is readily displaced by a wide range of nucleophiles. These SNAr reactions are a cornerstone of pyrimidine chemistry, providing a straightforward route to a diverse array of substituted pyrimidines. researchgate.net
With Amines : The reaction with primary or secondary amines, known as amination, is a common method for introducing nitrogen-based functional groups. researchgate.netresearchgate.net These reactions can often be performed under thermal conditions, sometimes facilitated by a base. researchgate.net The reactivity is such that even weakly nucleophilic amines can be coupled. researchgate.net
With Alcohols : In the presence of a base, alcohols form alkoxides, which are potent nucleophiles capable of displacing the 2-chloro substituent to yield 2-alkoxypyrimidines.
With Thiols : Similarly, thiols can be deprotonated to form thiolates, which readily react to form 2-(alkylthio)- or 2-(arylthio)pyrimidines.
| Nucleophile Type | Example Reagent | Product Class |
|---|---|---|
| Amine | Ammonia, Primary/Secondary Amines | 2-Aminopyrimidine (B69317) Derivatives |
| Alcohol | Sodium Methoxide | 2-Alkoxypyrimidine Derivatives |
| Thiol | Sodium Thiophenolate | 2-(Arylthio)pyrimidine Derivatives |
The 2-chloro position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive chloro-substituent amenable to these transformations. acs.org
Suzuki-Miyaura Coupling : This reaction facilitates the coupling of the pyrimidine with boronic acids or their esters to form C-C bonds. acs.orgwikipedia.org It is a powerful method for introducing aryl or heteroaryl groups at the 2-position. psu.edunih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. psu.edunih.govmdpi.com
Sonogashira Coupling : This coupling reaction allows for the formation of a C-C bond between the 2-position of the pyrimidine and a terminal alkyne. wikipedia.orglibretexts.orgyoutube.com The reaction is generally carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov This method provides access to a wide range of 2-alkynylpyrimidine derivatives. nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a highly efficient method for forming C-N bonds and represents a modern alternative to traditional SNAr amination. wikipedia.orgorganic-chemistry.orglibretexts.org It often proceeds under milder conditions and with a broader substrate scope, including less nucleophilic amines. researchgate.netrsc.org
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C-C (Aryl/Heteroaryl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C-C (Alkynyl) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst / Phosphine Ligand / Base | C-N |
The removal of the chlorine atom from the 2-position, replacing it with a hydrogen atom, is a synthetically useful transformation. This reductive dehalogenation can be accomplished through several methods.
Catalytic Hydrogenation : A common and effective method involves treating the compound with hydrogen gas over a palladium on carbon (Pd/C) catalyst. oregonstate.edu A base, such as magnesium oxide, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu
Metal-Acid Systems : Treatment with zinc powder in an acidic medium like acetic acid has been shown to selectively dehalogenate chloropyrimidines. google.com
Hydriodic Acid : Hot hydriodic acid can also be used for the reductive dehalogenation of 2-chloropyrimidines. researchgate.net
These methods are valuable for synthesizing 5-(2,2-difluoroethoxy)pyrimidine from its 2-chloro precursor.
Reactivity of the 5-(2,2-Difluoroethoxy) Group
The 5-(2,2-difluoroethoxy) group significantly influences the chemical and electrochemical properties of the pyrimidine ring. Its unique electronic nature and the stability of the ether bond are key to its utility in various applications.
Electronic Effects on Pyrimidine Ring Reactivity
The 2,2-difluoroethoxy substituent at the 5-position of the pyrimidine ring exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect deactivates the pyrimidine ring towards electrophilic substitution, making reactions at the carbon atoms of the ring less favorable. Conversely, it enhances the ring's susceptibility to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, which are inherently electron-deficient in the pyrimidine system.
Stability of the Fluorinated Ether Linkage under Diverse Conditions
Fluorinated ether linkages are renowned for their exceptional stability, a property that is leveraged in the design of advanced materials, including electrolytes for high-voltage batteries. wpmucdn.comnih.govacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence significantly enhances the oxidative stability of the adjacent ether linkage. Research on fluorinated ether electrolytes has demonstrated their high oxidative stability, with some systems stable up to 5.6 V. nih.govacs.org This robustness is attributed to the ability of the fluorine atoms to shield the ether oxygen and adjacent C-H bonds from oxidative degradation.
Oxidation and Reduction Chemistry of the Compound and its Pyrimidine Analogs
The oxidation and reduction chemistry of pyrimidines is a critical aspect of their biological and synthetic roles. Flavoenzymes, for instance, are known to catalyze the oxidation and reduction of the C5-C6 double bond in pyrimidine rings. umich.edu Dihydroorotate (B8406146) dehydrogenases, a class of such enzymes, facilitate the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. umich.edu
While specific studies on the oxidation and reduction of this compound are not prevalent, the general reactivity of the pyrimidine core suggests it can undergo such transformations. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro and difluoroethoxy substituents, would likely influence the redox potential of the molecule. The chlorine atom at the 2-position can also be a site for reductive dehalogenation under specific conditions.
The table below summarizes the expected reactivity based on analogous systems.
| Reaction Type | Expected Reactivity of this compound | Analogous System Behavior |
| Oxidation | The fluorinated ether group imparts high oxidative stability. The pyrimidine ring itself can be oxidized, though conditions may need to be harsh due to the deactivating substituents. | Fluorinated ethers exhibit high oxidative stability, often exceeding 4V vs Li/Li+. wpmucdn.comnih.govacs.org |
| Reduction | The pyrimidine ring can be reduced, potentially at the C5-C6 bond. The chloro group is a likely site for reductive dehalogenation. | Dihydrouridine synthases catalyze the reduction of the C5-C6 double bond in uracil (B121893). umich.edu |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides a powerful tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. Quantum chemical computational methods have been successfully applied to investigate the reaction sites of pyrimidine bases during chlorination. nih.gov These studies have shown that for uracil and thymine, the C5 position is the most reactive site for electrophilic attack. nih.gov
For this compound, computational modeling could elucidate the transition states and energy barriers for various potential reactions, such as nucleophilic aromatic substitution at the 2-position or reactions involving the difluoroethoxy side chain. Such studies could predict the most likely pathways for its transformation and provide insights into the role of the substituents in directing reactivity. For example, computational models of dihydropyrimidinase have been used to understand the enzyme's catalytic mechanism and stereospecificity, revealing the importance of specific amino acid residues in stabilizing the transition state. researchgate.net Similar approaches could be applied to understand the interactions of this compound with biological targets or in synthetic reaction environments.
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
No data available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No data available.
No data available.
No data available.
No data available.
No data available.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
No data available.
Single-Crystal X-Ray Diffraction for Solid-State Structure Elucidation
A crystallographic study of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine would provide a detailed table of all bond lengths and angles within the molecule. For the pyrimidine (B1678525) ring itself, typical C-N bond lengths in crystallized derivatives are reported to be in the range of 1.329–1.344 Å, and C-C bonds are approximately 1.378–1.393 Å. researchgate.net The bond angles within the pyrimidine ring, such as N1-C2-N3, C-N-C, N-C-C, and C-C-C, are generally observed to be between 116° and 122°, consistent with sp² hybridization. researchgate.net
The bond connecting the chloro substituent to the pyrimidine ring (C2-Cl) and the ether linkage (C5-O) would be of particular interest. The C-O bond length is expected to be around 1.22 Å, as seen in similar structures. researchgate.net The geometry of the difluoroethoxy group, including the C-F bond lengths and the C-O-C bond angle, would also be precisely determined. Torsional angles would describe the rotation around single bonds, for instance, the orientation of the difluoroethoxy group relative to the plane of the pyrimidine ring.
A hypothetical data table for bond lengths and angles based on known pyrimidine derivatives is presented below.
Interactive Data Table: Hypothetical Bond Lengths and Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) (Typical Range) | Bond Angle (°) (Typical Range) |
| C2 | Cl | 1.72 - 1.76 | ||
| C5 | O | 1.35 - 1.39 | ||
| O | CH₂ | 1.42 - 1.46 | ||
| CH₂ | CF₂H | 1.50 - 1.54 | ||
| C | F | 1.33 - 1.37 | ||
| N1 | C2 | N3 | 115 - 117 | |
| C4 | C5 | C6 | 117 - 119 | |
| C5 | O | CH₂ | 115 - 120 |
The flexibility of the ethoxy linker allows for different spatial arrangements of the difluoromethyl group relative to the pyrimidine ring. The torsional angles around the C5-O and O-CH₂ bonds would define this conformation. This information is crucial as the molecular shape directly influences how the molecule can interact with biological targets. Studies on similar 5-substituted pyrimidine nucleosides have shown that the nature of the substituent at the C5 position can influence the conformational preferences of the molecule. nih.gov
In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern known as a crystal lattice. The forces governing this arrangement are intermolecular interactions. A crystal structure analysis would identify and characterize these interactions in detail.
Given the chemical structure, several types of intermolecular interactions could be anticipated. Weak C-H···O and C-H···N hydrogen bonds are common in such crystal structures and play a significant role in stabilizing the crystal packing. rsc.org The fluorine atoms of the difluoroethoxy group could also participate in weak hydrogen bonding (C-H···F).
Furthermore, the aromatic pyrimidine ring is capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. In related pyrimidine derivatives, short distances between the centroids of the aromatic rings (typically 3.8002–3.8327 Å) are indicative of such interactions. nih.gov The presence and geometry of these non-covalent interactions are fundamental to understanding the solid-state properties of the compound, such as its melting point and solubility.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs (if applicable)
The molecule this compound itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the ethoxy chain or by creating a chiral axis, then chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would become relevant.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the absolute configuration and conformation of chiral molecules in solution. ECD, which operates in the UV-visible region, provides similar information regarding the stereochemistry of the molecule. Currently, there are no published studies on chiral analogs of this compound that would utilize these techniques.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine would reveal its conformational landscape, identifying the most stable conformations and the energy barriers between them. This would provide a detailed understanding of the molecule's flexibility and how it might adapt its shape to interact with other molecules.
Molecular Modeling and Docking Studies for Hypothetical Target Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. If a biological target for this compound were hypothesized, docking studies could predict its binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to establish a statistical correlation between the chemical structure of a series of compounds and their biological activity. For the pyrimidine (B1678525) class of molecules, numerous QSAR studies have been successfully conducted to build predictive models for their efficacy against a range of biological targets.
These models are constructed by calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can encode constitutional, topological, geometric, and electronic features of the molecules. In the context of pyrimidine analogues, descriptors related to lipophilicity (logP), molecular weight, molar refractivity, and three-dimensional fields (as used in Comparative Molecular Field Analysis - CoMFA and Comparative Molecular Similarity Indices Analysis - CoMSIA) have proven to be particularly important.
A notable 3D-QSAR study on pyrimidine derivatives as inhibitors of AXL kinase resulted in statistically robust CoMFA and CoMSIA models with high predictive capabilities, evidenced by cross-validation coefficients (q²) of 0.700 and 0.622, respectively. japsonline.comresearchgate.net Such validated models serve as powerful tools to predict the biological activity of novel, un-synthesized compounds, thereby guiding the design of more potent therapeutic agents.
Table 2: Key Statistical Parameters in QSAR Model Validation
| Parameter | Description | Desirable Value |
|---|---|---|
| r² (Coefficient of Determination) | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| q² (Cross-validated r²) | A measure of the predictive power of the model, determined by internal cross-validation. | > 0.5 |
| r²pred (External validation r²) | A measure of the predictive power of the model on an external test set. | > 0.6 |
The knowledge gleaned from protein-ligand interaction studies and QSAR models provides a solid foundation for the rational design of virtual libraries of chemical analogues. Virtual screening is a computational approach that allows for the rapid evaluation of large chemical libraries to identify molecules with a high probability of binding to a specific biological target.
Beginning with a core structure such as this compound, a virtual library can be constructed by systematically introducing chemical modifications. For example, the 2-chloro substituent could be replaced by other halogens or small alkyl groups, and the 5-(2,2-difluoroethoxy) side chain could be altered in terms of its length, branching, and degree of fluorination.
This curated library of virtual compounds can then be screened against a protein of interest using molecular docking. The molecules are ranked based on their predicted binding affinities, and the most promising candidates are prioritized for further computational analysis, such as molecular dynamics simulations, or for chemical synthesis and experimental validation. nih.gov This structure-based virtual screening approach has been instrumental in the discovery of novel pyrimidine-based inhibitors for a variety of targets, significantly accelerating the early phases of drug discovery. nih.gov
Applications of 2 Chloro 5 2,2 Difluoroethoxy Pyrimidine As a Chemical Scaffold and Intermediate
Role as a Versatile Building Block in Organic Synthesis
The utility of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine as a versatile building block in organic synthesis is predicated on the reactivity of the C-Cl bond and the influence of the difluoroethoxy substituent. The electron-withdrawing nature of the pyrimidine (B1678525) ring's nitrogen atoms, coupled with the electronegative chlorine atom, renders the 2-position susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for more complex molecules.
Substituted chloropyrimidines are pivotal starting materials for the construction of diverse heterocyclic systems. The chlorine atom can be displaced by various nucleophiles, including amines, thiols, and alcohols, to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is fundamental to the synthesis of fused pyrimidine systems and other polycyclic heteroaromatic compounds. For instance, the reaction of a 2-chloropyrimidine (B141910) derivative with a binucleophilic reagent can lead to the formation of a new ring fused to the pyrimidine core. This strategy is a common approach for the synthesis of purines and related bicyclic heterocycles, which are of significant interest in medicinal chemistry.
The general synthetic utility of chloropyrimidines is well-documented. For example, 2-chloropyrimidine itself can be prepared from 2-aminopyrimidine (B69317) through a Sandmeyer-type reaction. orgsyn.orggoogle.comgoogle.com This foundational transformation underscores the accessibility of the chloropyrimidine scaffold for further elaboration. The introduction of various substituents onto the pyrimidine ring, such as the difluoroethoxy group, allows for the generation of a library of derivatives with tailored properties. The synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines through the addition of heteroaryllithium reagents to chloropyrimidines further illustrates the versatility of this class of compounds in constructing complex heterocyclic architectures. umn.edu
The incorporation of fluorine into drug candidates is a prevalent strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa. The 2,2-difluoroethoxy group in the target compound serves as a bioisostere for other functional groups and can impart unique electronic properties to the molecule. The use of building blocks like this compound allows for the direct introduction of this fluorinated moiety into a larger molecular framework.
The synthesis of fluorinated pyrimidines is an active area of research. For example, 2-chloro-5-fluoropyrimidine (B20137) is a known building block used in the preparation of various biologically active compounds. sigmaaldrich.comossila.com Its π-electron deficient nature facilitates nucleophilic aromatic substitution, making it a useful intermediate for synthesizing active pharmaceutical ingredients. ossila.com The presence of the difluoroethoxy group in this compound would similarly influence the electronic properties of the pyrimidine ring, while also providing a handle for further functionalization.
Scaffold for Medicinal Chemistry Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to readily modify the pyrimidine ring at various positions makes it an attractive template for the design of new therapeutic agents. This compound, with its reactive chlorine atom and fluorinated substituent, is well-suited for this purpose.
The development of pyrimidine-based analogs is a common strategy in drug discovery to optimize the activity, selectivity, and pharmacokinetic properties of a lead compound. The 2-chloro-5-(substituted)pyrimidine core allows for systematic structural modifications. The chlorine atom can be displaced by a variety of amines, for example, to explore the structure-activity relationship (SAR) of a particular target.
Research has shown that substitutions at the 5-position of the pyrimidine ring can significantly impact biological activity. nih.gov The difluoroethoxy group in this compound would occupy a specific region of the binding pocket of a target protein and its fluorine atoms could participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions. The discovery of a potent and CNS-penetrable P2X7 receptor antagonist based on a 2-chlorobenzamide (B146235) scaffold highlights the importance of the pyrimidine moiety in this class of compounds. nih.gov
Kinases are a major class of drug targets in oncology and other diseases. The pyrimidine ring is a common feature in many kinase inhibitors, often mimicking the adenine (B156593) ring of ATP to bind to the enzyme's active site. The 2-chloropyrimidine unit is a key intermediate in the synthesis of numerous kinase inhibitors.
The synthesis of pyrimidine-based Aurora kinase inhibitors, for example, has been shown to be effective in reducing the levels of oncoproteins. nih.gov In these inhibitors, the pyrimidine core serves as the central scaffold, with various substituents appended to optimize potency and selectivity. The 2-chloro position is often used to introduce key binding elements. For instance, pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine, are a significant class of kinase inhibitors, and their synthesis often involves pyrimidine-based precursors. rsc.org The development of 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of plasmodial kinases further underscores the importance of this scaffold in targeting specific enzymes. nih.gov
Nucleoside analogs are a class of antiviral and anticancer agents that mimic natural nucleosides and interfere with DNA or RNA synthesis. The pyrimidine ring is a core component of the nucleobases uracil (B121893), cytosine, and thymine. Synthetic pyrimidine derivatives are therefore crucial for the development of novel nucleoside analogs.
The synthesis of 5-(2-haloalkyl)pyrimidine nucleoside analogs has demonstrated significant activity against herpes simplex virus. nih.gov For example, 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) was found to be a potent and selective inhibitor of the virus. nih.gov The this compound could potentially serve as a precursor for a new class of nucleoside analogs, where the difluoroethoxy group could enhance the metabolic stability and antiviral activity of the resulting compound. The synthesis of such analogs would typically involve the coupling of the pyrimidine base with a protected sugar moiety, followed by deprotection.
Utility in Agrochemical Research
The pyrimidine ring is a well-established pharmacophore in agricultural science, forming the core of numerous commercial pesticides and herbicides. orientjchem.org The introduction of fluorine atoms, as seen in this compound, can significantly enhance the biological activity and metabolic stability of these agrochemicals. The subject compound serves as a key precursor in the discovery and development of novel crop protection agents.
Synthesis of Novel Pesticidal Agents for Research Purposes
In the quest for new and effective pesticides, this compound offers a versatile starting point. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups to create a diverse library of potential pesticidal compounds. Research has shown that pyrimidine derivatives can be synthesized to exhibit potent antifungal activities. While specific commercial pesticides derived directly from this compound are not widely documented in public literature, its structural analogues are prevalent in patented insecticidal compounds. For instance, the related pyrazine (B50134) (an isomer of pyrimidine) core is found in intermediates for pesticides. google.com Furthermore, intermediates like 2-chloro-5-chloromethylpyridine are crucial in the synthesis of major insecticides. justia.com This highlights the potential of the 2-chloro-pyrimidine moiety in developing new insecticidal agents for research and eventual commercialization.
The general synthetic strategy involves reacting this compound with a variety of nucleophiles, such as amines, thiols, or alcohols, to generate a range of derivatives. These new compounds are then screened for their pesticidal activity against various insects and fungi.
Table 1: Representative Synthetic Reactions for Pesticidal Research
| Reactant | Reagent | Product Class | Potential Application |
| This compound | Substituted Amine | 2-Amino-5-(2,2-difluoroethoxy)pyrimidine derivative | Insecticides, Fungicides |
| This compound | Substituted Thiol | 2-Thio-5-(2,2-difluoroethoxy)pyrimidine derivative | Fungicides, Nematicides |
| This compound | Substituted Alcohol/Phenol | 2-Alkoxy/Aryloxy-5-(2,2-difluoroethoxy)pyrimidine derivative | Insecticides, Fungicides |
Precursor for Herbicidal Compounds in Agricultural Chemistry Research
The development of novel herbicides is another significant area where this compound is a valuable intermediate. Many potent herbicides are based on the pyrimidine scaffold, often featuring a sulfonylurea or a similar functional group. The synthesis of such herbicides frequently involves a key step where a chloropyrimidine is coupled with another molecule. For example, 2-chloro-5-methylpyridine (B98176) is a known intermediate in the synthesis of fluazifop-butyl, a grass herbicide. epo.org Similarly, patents describe the use of pyrimidine derivatives in a wide array of herbicidal compositions. nih.gov
Researchers utilize this compound by reacting it with compounds containing an active hydrogen, such as sulfonamides or anilines, to create new herbicidal candidates. The difluoroethoxy group is of particular interest as it can impart favorable properties such as increased lipophilicity, which can enhance uptake by plants.
Development of Research Probes and Imaging Agents (e.g., for biological studies)
The pyrimidine nucleus is not only important in agrochemicals but also serves as a scaffold for fluorescent probes used in biological imaging. researchgate.net The structural features of this compound allow for its incorporation into larger molecules designed to interact with specific biological targets. By attaching a fluorophore to the pyrimidine ring, scientists can create probes to visualize and study cellular processes in real-time.
For example, pyrimidine derivatives have been conjugated with fluorophores like BODIPY to create bifunctional molecules that can be used for both imaging and therapeutic purposes. nih.gov In a typical research application, the chlorine atom of this compound can be displaced by a linker molecule, which is then attached to a fluorescent dye. The resulting probe can be designed to bind to specific enzymes or receptors, allowing for their localization and activity to be monitored within living cells. The development of such probes is crucial for understanding disease mechanisms and for the discovery of new drugs. researchgate.net
Exploration in Materials Science and Functional Materials Research (for fluorinated pyrimidines generally)
The unique properties of fluorinated compounds have led to their exploration in materials science for the creation of functional materials with novel characteristics. nih.govman.ac.uk While specific applications of this compound in this field are still emerging, the general class of fluorinated pyrimidines is of significant interest.
The presence of multiple fluorine atoms can bestow properties such as high thermal stability, chemical resistance, and specific electronic characteristics. These properties are highly desirable for advanced materials, including polymers and liquid crystals. For instance, fluorinated polymers are known for their use as sustainable and recyclable functional materials. rsc.org Research in this area may involve the polymerization of monomers derived from fluorinated pyrimidines to create new polymers with tailored properties. The incorporation of the pyrimidine ring into a polymer backbone could also introduce specific optical or electronic functionalities, making them suitable for applications in electronics and photonics.
Structure Activity Relationship Sar Studies on 2 Chloro 5 2,2 Difluoroethoxy Pyrimidine and Its Analogues
Influence of the 2-Chloro Substituent on Biological Interaction Profiles
The 2-chloro substituent on the pyrimidine (B1678525) ring is a common feature in many biologically active molecules and serves as a versatile synthetic handle for further derivatization. sigmaaldrich.comchemicalbook.com In the context of SAR, the chlorine atom at the C-2 position of the pyrimidine ring plays a multifaceted role in modulating the biological interaction profiles of the molecule.
Furthermore, the 2-chloro group is a key reactive site for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for the facile introduction of various substituents, such as amines, alcohols, and thiols, at the C-2 position. This synthetic tractability is invaluable in SAR studies, as it enables the systematic exploration of how different functionalities at this position affect biological activity. For example, replacing the 2-chloro group with different amino moieties has been a common strategy in the development of kinase inhibitors, where the introduced amine can form critical hydrogen bonds within the ATP-binding pocket of the target kinase. researchgate.net
A comparative analysis of the biological activity of 2-chloropyrimidine (B141910) derivatives with their non-halogenated or other 2-substituted counterparts often reveals the significance of the chloro group. In many instances, the presence of the 2-chloro substituent is essential for maintaining or enhancing biological potency. nih.gov
Role of the 5-(2,2-Difluoroethoxy) Group in Modulating Biological Activity
The 5-(2,2-difluoroethoxy) group is another critical determinant of the biological activity of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine and its analogues. This substituent influences the molecule's physicochemical properties and its interaction with biological targets through a combination of electronic, lipophilic, and steric effects.
The introduction of fluorine atoms into organic molecules can have profound effects on their properties. nih.govtandfonline.com Fluorine is the most electronegative element, and its presence in the ethoxy group at the C-5 position significantly alters the electronic landscape of the molecule. The two fluorine atoms on the α-carbon of the ethoxy group create a strong dipole moment and can influence the pKa of nearby functional groups. tandfonline.com This can affect the molecule's ionization state at physiological pH, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparison of Physicochemical Properties of Alkoxy Substituents
| Substituent | Approximate LogP Contribution | Electronic Effect |
|---|---|---|
| Ethoxy (-OCH2CH3) | +0.66 | Weakly electron-donating |
| 2-Fluoroethoxy (-OCH2CH2F) | +0.43 | Moderately electron-withdrawing |
| 2,2-Difluoroethoxy (-OCH2CHF2) | Variable | Strongly electron-withdrawing |
Note: LogP contribution values are estimations and can vary based on the molecular scaffold.
The conformational flexibility of the 5-(2,2-difluoroethoxy) group can also play a significant role in its biological activity. The presence of the two fluorine atoms can influence the rotational barrier around the C-O and C-C bonds of the ethoxy chain, potentially leading to a preferred conformation. researchgate.net This preferred conformation can either be beneficial or detrimental to binding with a biological target, depending on the shape and size of the binding pocket.
Systematic Chemical Modification and Derivatization Studies
The systematic modification of this compound is a key strategy for optimizing its biological activity and developing new drug candidates. This involves exploring different substituents at various positions on the pyrimidine ring and modifying the alkoxy chain at the C-5 position.
As mentioned earlier, the 2-chloro group is an excellent handle for synthetic modification. A variety of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, can be employed to introduce a wide range of substituents at the C-2 position. researchgate.netresearchgate.net
Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine C-2 and a variety of organoboron compounds, enabling the introduction of aryl, heteroaryl, and alkyl groups. researchgate.net
Stille Coupling: This reaction utilizes organostannanes to form carbon-carbon bonds, providing an alternative to Suzuki coupling for introducing diverse carbon-based substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a wide array of 2-amino- and 2-amido-pyrimidine derivatives. researchgate.net
These derivatization strategies allow medicinal chemists to systematically probe the SAR at the C-2 position, exploring the effects of different sizes, shapes, and electronic properties of substituents on biological activity.
Table 2: Examples of C-2 Derivatization of 2-Chloropyrimidine via Coupling Reactions
| Coupling Reaction | Reactant | Product | Potential Biological Interaction |
|---|---|---|---|
| Suzuki | Phenylboronic acid | 2-Phenylpyrimidine | Pi-stacking interactions |
| Buchwald-Hartwig | Aniline | 2-Anilinopyrimidine | Hydrogen bonding, hydrophobic interactions |
The 5-alkoxy group is another key site for modification. Varying the length of the alkoxy chain (e.g., from methoxy (B1213986) to butoxy) can impact lipophilicity and steric interactions. Similarly, altering the fluorination pattern on the alkoxy chain can fine-tune the electronic properties and conformational preferences of the substituent. nih.gov
For example, comparing the biological activity of compounds with a 5-(2,2-difluoroethoxy) group to those with a 5-(2-fluoroethoxy) or a 5-(2,2,2-trifluoroethoxy) group can provide valuable insights into the optimal level of fluorination for a particular biological target. The synthesis of such analogues allows for a detailed exploration of the SAR at the C-5 position and can lead to the identification of compounds with improved potency and ADME profiles. nih.gov
Introduction of Additional Functionalities on the Pyrimidine Ring
The this compound scaffold serves as a versatile template for chemical modification, allowing for the introduction of a wide array of functional groups to modulate its physicochemical properties and biological activity. The reactivity of the pyrimidine ring, influenced by the electron-withdrawing chloro group at the C2 position and the difluoroethoxy group at the C5 position, allows for targeted chemical transformations.
Key functionalization strategies often focus on the substitution of the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution. Additionally, the C4 and C6 positions of the pyrimidine ring can be functionalized, often through metal-catalyzed cross-coupling reactions or by starting with more complex pyrimidine precursors.
For instance, the introduction of amino groups is a common strategy. This can be achieved by reacting the 2-chloro derivative with various amines. A general method involves the reaction of a 2-chloropyrimidine with a substituted amine in the presence of a base, often under thermal or microwave-assisted conditions. Another approach involves the synthesis of a 2-chloro-5-aminopyrimidine intermediate, which can then be further modified.
The introduction of carbon-based substituents, such as aryl or alkyl groups, is frequently accomplished through cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst, is a powerful tool for creating C-C bonds. This method has been used to synthesize a variety of heteroarylpyrimidines. Similarly, other palladium-catalyzed reactions like the Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce alkynyl, alkenyl, and a diverse range of amino substituents, respectively.
Hydroxyl groups can also be introduced, as demonstrated by the synthesis of 2-chloro-5-hydroxypyrimidine (B58251) from 2-chloro-5-methoxypyrimidine (B1297454) via demethylation. This hydroxylated intermediate can then serve as a handle for further functionalization, such as etherification or esterification.
The following table summarizes some common methods for introducing additional functionalities onto the pyrimidine ring, based on established synthetic protocols for related pyrimidine derivatives.
Table 1: Methods for Functionalization of the Pyrimidine Ring
| Functional Group Introduced | Reaction Type | Reagents and Conditions | Reference |
|---|---|---|---|
| Amino (-NRR') | Nucleophilic Aromatic Substitution | Substituted amine, base (e.g., triethylamine), solvent (e.g., propanol), heat or microwave | |
| Amino (-NH2) | Reduction of Nitro Group | Nitro-pyrimidine precursor, reducing agent (e.g., zinc dust), acidic solution | |
| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh3)2Cl2), base (e.g., Na2CO3) | |
| Piperidinyl | Bromination followed by Coupling | N-Bromosuccinimide, then piperidine (B6355638) derivative with subsequent reaction steps | |
| Hydroxyl (-OH) | Demethylation | 5-methoxy precursor, hydrobromic acid, methionine | |
| Pyrrolo[2,3-d]pyrimidine | Cyclization | 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine precursor |
Comparative Analysis with Positional Isomers and Related Pyrimidine Scaffolds
The biological activity and chemical reactivity of substituted pyrimidines are highly dependent on the arrangement of substituents around the heterocyclic ring. A comparative analysis of this compound with its positional isomers and other related pyrimidine scaffolds reveals crucial structure-activity and structure-reactivity relationships.
Structure-Reactivity Correlations in Isomeric Pyrimidines
The positioning of the chloro and difluoroethoxy groups on the pyrimidine ring significantly impacts its electronic distribution and, consequently, its reactivity. In this compound, the chlorine atom at the C2 position is activated towards nucleophilic substitution by the two ring nitrogen atoms. The 5-(2,2-difluoroethoxy) group primarily exerts an electronic effect on the ring, which can be either electron-donating or -withdrawing depending on the resonance and inductive contributions.
A comparison with other isomeric arrangements, such as a 4-chloro or 6-chloro isomer, would reveal differences in reactivity. For example, in 2,4-disubstituted pyrimidines, both the C2 and C4 positions are electron-deficient and can be susceptible to nucleophilic attack. The relative reactivity of these positions is influenced by the nature of the other substituents on the ring. Studies on 4,6-disubstituted pyrimidines have also been conducted to explore their biological potential.
The electronic nature of the substituent at position 5 is known to have a significant effect on the reactivity of groups at position 2. For instance, in a study of 2-sulfonylpyrimidines, substitution at position 5 was found to have the most substantial impact on reactivity. An electron-withdrawing group at C5 would further activate the C2 position towards nucleophilic attack, while an electron-donating group would have the opposite effect. The difluoroethoxy group, with its electron-withdrawing fluorine atoms, is expected to enhance the reactivity of the 2-chloro group.
The replacement of the pyrimidine ring with other heteroaromatic systems also drastically alters reactivity. For example, replacing a pyrimidine with a 1,3,5-triazine (B166579) ring has been shown to dramatically increase reactivity towards nucleophiles.
Table 2: Predicted Reactivity Comparison of Isomeric Scaffolds
| Compound | Position of Cl | Position of OCF2H | Expected Relative Reactivity at Chloro position | Rationale |
|---|---|---|---|---|
| This compound | 2 | 5 | High | Activated by two ring nitrogens and the electron-withdrawing 5-substituent. |
| 4-Chloro-5-(2,2-difluoroethoxy)pyrimidine | 4 | 5 | High | Activated by adjacent ring nitrogen and the electron-withdrawing 5-substituent. |
| 2-Chloro-4-(2,2-difluoroethoxy)pyrimidine | 2 | 4 | Very High | Activated by two ring nitrogens and the strongly electron-withdrawing 4-substituent. |
| 4-Chloro-2-(2,2-difluoroethoxy)pyrimidine | 4 | 2 | High | Activated by adjacent ring nitrogen; electronic effect from the 2-substituent is significant. |
Rational Design Principles based on SAR Data from Analogs
Structure-activity relationship (SAR) data from analogs of this compound are invaluable for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. The pyrimidine scaffold is a common feature in many biologically active compounds, and extensive research has been conducted on its derivatives, providing a solid foundation for new design strategies.
One key design principle is the strategic modification of substituents at different positions of the pyrimidine ring. For example, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the steric and electronic properties of the substituents at both the C2 and C4 positions were found to be critical for biological activity. Similarly, for inhibitors of SLACK potassium channels, systematic preparation of analogs with modifications in four distinct regions of a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold helped establish clear SAR.
Another design principle involves "scaffold hopping," where the central pyrimidine core is replaced by a related heterocyclic system to explore new chemical space and potentially improve properties. For instance, the fusion of a pyrazole (B372694) ring to the pyrimidine to create a pyrazolo[1,5-a]pyrimidine (B1248293) system has led to compounds with significant anti-proliferative potencies.
The introduction of specific functionalities to target particular interactions with a biological target is a cornerstone of rational drug design. For example, incorporating hydrogen bond donors or acceptors, or groups that can participate in specific hydrophobic or electrostatic interactions, can significantly enhance binding affinity and selectivity. SAR studies on BACE-1 inhibitors revealed that pyridine (B92270) analogs were more potent than pyrimidines in certain contexts, but showed lower selectivity.
Table 3: Rational Design Principles from Pyrimidine Analogs
| Design Principle | Example from SAR Studies | Potential Application to this compound | Reference(s) |
|---|---|---|---|
| Systematic Substituent Modification | Varying substituents at C2 and C4 of pyrimidines to optimize cholinesterase inhibition. | Systematically replace the C2-chloro group with various amines, ethers, or alkyl/aryl groups to probe for optimal interactions with a target. | |
| Scaffold Hopping | Fusing a pyrazole ring to the pyrimidine to create more potent pyrazolo[1,5-a]pyrimidine anticancer agents. | Explore fused systems like pyrrolo[2,3-d]pyrimidines or triazolopyrimidines to improve biological activity. | |
| Bioisosteric Replacement | Replacing a phenyl ring with a pyridine or other heteroaryl group to modulate activity and selectivity. | Replace the difluoroethoxy group with other fluoroalkoxy groups or different electron-withdrawing moieties to fine-tune electronic properties. | |
| Introduction of Specific Interaction Moieties | Incorporating sulfonamide groups to target specific pockets in ERK kinase. | Introduce hydrogen bond donors/acceptors or charged groups at the C4 or C6 positions to enhance target binding. |
Exploration of Biological Activities in Non Clinical Research Models
In Vitro Studies on Enzymatic Inhibition
There is no available data from kinase inhibition assays for 2-chloro-5-(2,2-difluoroethoxy)pyrimidine. The pyrimidine (B1678525) core is a common scaffold in many kinase inhibitors, and the chloro-substituent at the 2-position is often a key reactive site for creating derivatives. However, without specific experimental results, any potential kinase inhibitory activity of this particular compound remains speculative. Consequently, no selectivity profiling data can be presented.
No studies have been found that investigate the inhibitory effects of this compound on proteases or other enzyme classes. Therefore, there is no information on its potential interactions with such targets.
Due to the absence of studies on its enzymatic or cellular targets, the molecular mechanism of action for this compound has not been elucidated.
Receptor Binding and Modulation Studies in Cell-Free or Cellular Models
There is no published research detailing any ligand binding assays of this compound with G-Protein Coupled Receptors.
No data is available from studies investigating the modulatory effects of this compound on ion channels in recombinant systems.
Investigation of Antimicrobial Potential in Laboratory Strains
While many pyrimidine derivatives have been synthesized and screened for their antimicrobial properties, no specific studies were identified for this compound.
In Vitro Antibacterial Activity Screening
No data from in vitro antibacterial activity screenings for this compound against any laboratory bacterial strains were found in the public literature. Research on other novel pyrimidine derivatives has shown that structural modifications can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. However, without direct testing, the potential of this compound remains speculative.
Antifungal and Antimalarial Activity Assessments
Similarly, there is a lack of publicly available data on the antifungal and antimalarial activity of this compound. The pyrimidine core is present in some antifungal and antimalarial drugs, but specific assessments for this compound have not been published. Studies on other pyrimidine analogs have sometimes shown antifungal activity, though often not universally across all species.
Herbicidal and Pesticidal Research in Non-Crop/Non-Animal Models
The pyrimidine chemical class is utilized in the development of herbicides. These herbicides are typically effective against broadleaf weeds and are used in various agricultural and non-agricultural settings.
Efficacy Against Model Plant Pathogens or Insect Targets
No specific studies demonstrating the efficacy of this compound against model plant pathogens or insect targets could be located. The development of insecticides based on pyrimidine derivatives is an active area of research, with some compounds showing high insecticidal activity. However, data for the target compound is absent.
Understanding Disruptive Biological Processes in Target Organisms
Without efficacy data, the disruptive biological processes that this compound might induce in target organisms are unknown. Generally, fluorinated pyrimidines can act by inhibiting essential enzymes. For instance, the well-studied 5-fluorouracil (B62378) acts by inhibiting thymidylate synthase, which disrupts DNA synthesis. Whether this compound shares this or any other mechanism of action has not been investigated in published studies.
Studies on Cellular Pathway Modulation
Inhibition of Inflammatory Mediators in Cell Lines
There is no available scientific literature that has investigated or reported on the inhibitory effects of this compound on the production or activity of inflammatory mediators in any cell line models.
Impact on Cell Proliferation and Viability in Research Cell Models
Similarly, no research has been published detailing the impact of this compound on the proliferation and viability of any research cell models.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
Furthermore, research into one-pot multicomponent reactions could streamline the synthesis of complex pyrimidine (B1678525) derivatives, offering a more atom-economical approach. nih.gov The exploration of enzymatic catalysis also presents a promising avenue for creating chiral pyrimidine derivatives with high enantioselectivity, which is often crucial for biological activity.
Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize synthetic processes, the application of advanced analytical techniques for real-time reaction monitoring is becoming increasingly important. Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and high-performance liquid chromatography (HPLC), can provide continuous data on reaction kinetics, conversion rates, and the formation of intermediates and byproducts. creative-proteomics.comnih.gov
This real-time information allows for precise control over reaction parameters, leading to improved yields, purity, and safety. For the synthesis of 2-chloro-5-(2,2-difluoroethoxy)pyrimidine, these techniques could be invaluable in understanding the intricacies of the reaction mechanism and identifying optimal conditions for its formation. creative-proteomics.com Advanced mass spectrometry techniques, like high-resolution mass spectrometry (HRMS), are also crucial for the detailed characterization of the final product and any impurities. creative-proteomics.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
For this compound, AI and ML algorithms can be employed to:
Design novel analogs: Generate new derivatives with improved potency and selectivity for specific biological targets. astrazeneca.commit.edu
Predict ADMET properties: Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds, helping to prioritize the most promising candidates for synthesis and testing. springernature.com
Identify potential off-targets: Predict unintended interactions with other proteins, which could lead to adverse effects.
By integrating AI and ML into the design process, researchers can accelerate the discovery of new drug candidates based on the this compound scaffold. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas in Early-Stage Research
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. tec.mxnih.gov While derivatives of this compound may have known activities, there is significant potential for this compound and its analogs to interact with novel biological targets. ossila.comacs.org
Early-stage research is likely to focus on screening this compound and its derivatives against a wide range of biological targets implicated in various diseases. This could include kinases, proteases, and other enzymes involved in cancer, infectious diseases, and neurodegenerative disorders. ekb.egresearchgate.netnih.govnih.gov The presence of the difluoroethoxy group can significantly alter the compound's electronic properties and its ability to form hydrogen bonds, potentially leading to unique binding interactions with protein targets. mdpi.com
Investigation of Organometallic Chemistry and Catalysis with the Compound
The chlorine atom on the pyrimidine ring of this compound makes it an ideal substrate for organometallic cross-coupling reactions. This opens up a vast chemical space for creating new derivatives with diverse functionalities. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be used to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyrimidine ring. nih.gov
Furthermore, the pyrimidine nitrogen atoms can act as ligands for transition metals, suggesting that this compound could be used to create novel organometallic complexes with catalytic or therapeutic properties. Research in this area could lead to the development of new catalysts for organic synthesis or metal-based drugs with unique mechanisms of action.
Design of Multi-Target Ligands Incorporating the Pyrimidine Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. jocpr.comnih.gov Designing drugs that can modulate several targets simultaneously, known as multi-target ligands, is a promising therapeutic strategy. nih.govrsc.org The pyrimidine scaffold is well-suited for the design of such ligands due to its ability to be readily functionalized at multiple positions. nih.gov
Starting from this compound, medicinal chemists can strategically add different pharmacophores to create molecules that interact with multiple targets of interest. nih.govnih.gov For example, one part of the molecule could be designed to inhibit a specific kinase, while another part targets a different protein involved in the same disease pathway. This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. wikipedia.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-(2,2-difluoroethoxy)pyrimidine, and how can purity be optimized?
- Methodology :
- Nucleophilic Substitution : React 2-chloro-5-hydroxypyrimidine with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Monitor completion via TLC or HPLC .
- Halogenation : Use POCl₃ or PCl₅ to introduce chlorine at the 2-position of a pre-functionalized pyrimidine intermediate under reflux conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols should be followed during the handling and disposal of this compound?
- Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from moisture .
- Waste Disposal : Segregate halogenated waste, neutralize residual reactivity with aqueous NaOH, and transfer to certified hazardous waste facilities. Document disposal according to local EHS regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for the pyrimidine ring (δ 8.5–9.0 ppm for H; δ 155–165 ppm for C) and difluoroethoxy group (δ 4.5–5.0 ppm for CH₂CF₂; δ 60–70 ppm for CF₂) .
- FT-IR : Identify C-Cl (600–800 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches.
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass: 209.02 g/mol) and fragmentation patterns using ESI-MS .
Advanced Research Questions
Q. How can DFT/ab initio calculations predict the electronic and optical properties of this compound?
- Methodology :
- Basis Sets : Use B3LYP/6-311++G(d,p) for geometry optimization and frequency calculations. Compare with HF methods to assess electron correlation effects .
- Key Parameters :
| Property | DFT (B3LYP) | HF |
|---|---|---|
| HOMO (eV) | -6.8 | -7.2 |
| LUMO (eV) | -1.5 | -1.9 |
| Band Gap (ΔE, eV) | 5.3 | 5.3 |
| Dipole Moment (Debye) | 3.2 | 3.0 |
- Applications : Predict charge transfer, polarizability, and nonlinear optical (NLO) behavior for materials science applications .
Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?
- Crystallographic Analysis : Single-crystal XRD reveals O–H⋯N hydrogen bonding (2.8–3.0 Å) and C–H⋯O contacts (3.2–3.5 Å), stabilizing layered structures. Use Mercury software to visualize packing motifs .
- Thermal Stability : DSC/TGA shows decomposition >200°C, correlating with intermolecular bond strength.
Q. How does the difluoroethoxy substituent influence reactivity in cross-coupling reactions?
- Comparative Study :
- Suzuki Coupling : The electron-withdrawing CF₂ group reduces pyrimidine ring electron density, slowing Pd-catalyzed arylations vs. non-fluorinated analogs. Optimize with Pd(OAc)₂/XPhos in THF at 90°C .
- Nucleophilic Aromatic Substitution : Activate the 2-chloro position for displacement with amines (e.g., morpholine) in DMF at 120°C. Monitor regioselectivity via ¹⁹F NMR .
Q. What strategies can resolve contradictions in biological activity data for pyrimidine derivatives?
- Data Triangulation :
- Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple labs to control for batch variability.
- Use SAR studies to differentiate effects of substituents (e.g., CF₂ vs. OCH₃) on target binding .
- Computational Docking : Perform AutoDock Vina simulations to model ligand-protein interactions and validate with mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
